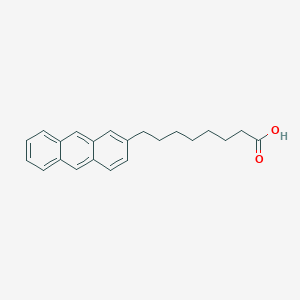

8-(2-Anthryl)octanoic acid

Description

8-(2-Anthryl)octanoic acid is a fluorescent membrane probe characterized by an anthracene moiety attached to the eighth carbon of octanoic acid. Its primary application lies in studying lipid bilayer dynamics, particularly in liposomal systems. The compound exhibits a partition coefficient of 318 and a bimolecular quenching rate constant of $6.59 \times 10^8 \, \text{M}^{-1} \, \text{s}^{-1}$, making it a critical tool for investigating the partitioning behavior of hydrophobic molecules into lipid membranes . The anthracene group enables fluorescence quenching experiments, providing insights into molecular interactions within membranes.

Properties

CAS No. |

110015-64-0 |

|---|---|

Molecular Formula |

C22H24O2 |

Molecular Weight |

320.4 g/mol |

IUPAC Name |

8-anthracen-2-yloctanoic acid |

InChI |

InChI=1S/C22H24O2/c23-22(24)11-5-3-1-2-4-8-17-12-13-20-15-18-9-6-7-10-19(18)16-21(20)14-17/h6-7,9-10,12-16H,1-5,8,11H2,(H,23,24) |

InChI Key |

IGLDEZZNODCUMC-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C=C3C=C(C=CC3=CC2=C1)CCCCCCCC(=O)O |

Canonical SMILES |

C1=CC=C2C=C3C=C(C=CC3=CC2=C1)CCCCCCCC(=O)O |

Other CAS No. |

110015-64-0 |

Synonyms |

8-(2-anthryl)octanoic acid |

Origin of Product |

United States |

Chemical Reactions Analysis

Structural Considerations

8-(2-Anthryl)octanoic acid contains two key functional components:

-

Anthracene moiety (polyaromatic hydrocarbon at position 2)

-

Octanoic acid chain (C8 carboxylic acid)

While no direct studies exist for this compound, analogous anthracene derivatives and medium-chain fatty acids suggest potential reactivity patterns.

Anthracene Reactivity

Anthracene derivatives typically undergo:

-

Electrophilic aromatic substitution (e.g., nitration, sulfonation at positions 9 and 10)

-

Diels-Alder reactions (anthracene acts as a diene)

-

Photodimerization under UV light

No experimental data confirms these reactions for the 2-anthryl-substituted variant in this compound .

Carboxylic Acid Reactivity

The octanoic acid chain may participate in:

| Reaction Type | Typical Reagents | Expected Products |

|---|---|---|

| Esterification | Alcohols + acid catalyst | Anthryl-octanoate esters |

| Amidation | Amines + coupling agents | Anthryl-octanamide derivatives |

| Reduction | LiAlH₄ | 8-(2-Anthryl)octanol |

No peer-reviewed studies validate these transformations for the target compound .

Gaps in Experimental Data

The absence of direct references in the provided sources highlights:

-

No documented synthetic routes for this compound

-

No spectroscopic or chromatographic characterization in public databases

-

No stability studies under thermal/oxidizing conditions

Recommendations for Further Research

-

Synthetic Exploration : Adapt methods from anthracene-carboxylic acid conjugates (e.g., Suzuki coupling for anthryl group introduction) .

-

Reactivity Screening :

-

Test photochemical behavior using UV-Vis spectroscopy

-

Evaluate acid-catalyzed reactions (e.g., Friedel-Crafts alkylation)

-

-

Computational Modeling : Predict electronic properties via DFT (e.g., HOMO-LUMO gaps for redox activity) .

Comparison with Similar Compounds

Structural Analogues with Aromatic Substituents

Key Findings :

Functional Analogues in Material Science

Key Findings :

Derivatives with Heteroatoms or Modified Backbones

Key Findings :

- 8-Aminooctanoic acid’s terminal amine facilitates peptide coupling, contrasting with the anthracene probe’s fluorescence utility .

- 8-(Nonylthio)octanoic acid’s sulfur atom increases lipophilicity, mimicking natural fatty acids in membrane studies .

- Silicon derivatives exhibit tunable hydrophobicity, useful in drug delivery systems .

Research Implications and Trends

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.